molecular formula C26H29N3O2 B12294112 Heterocyclyl carbamate derivative 1

Heterocyclyl carbamate derivative 1

Cat. No.: B12294112
M. Wt: 415.5 g/mol
InChI Key: BUXIWTJVINPFPP-UHFFFAOYSA-N
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Description

Heterocyclyl carbamate derivative 1 is a compound that belongs to the class of carbamates, which are organic compounds derived from carbamic acid This compound is characterized by the presence of a heterocyclic ring attached to the carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heterocyclyl carbamate derivative 1 typically involves the reaction of a heterocyclic amine with a chloroformate or an isocyanate. One common method is the reaction of the heterocyclic amine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, and the product is obtained in good yield .

Another method involves the use of isocyanates. For example, the reaction of a heterocyclic amine with phenyl isocyanate can produce the desired carbamate derivative. This reaction is also carried out under mild conditions and typically yields high purity products .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and high throughput. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

Heterocyclyl carbamate derivative 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Heterocyclyl carbamate derivative 1 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of heterocyclyl carbamate derivative 1 involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by forming a stable complex with the active site, thereby preventing the enzyme from catalyzing its substrate. The carbamate group can also participate in hydrogen bonding and other interactions that stabilize the compound-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heterocyclyl carbamate derivative 1 stands out due to its unique combination of a heterocyclic ring and a carbamate group, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C26H29N3O2

Molecular Weight

415.5 g/mol

IUPAC Name

[1-[(3-aminophenyl)methyl]piperidin-4-yl] N-benzhydrylcarbamate

InChI

InChI=1S/C26H29N3O2/c27-23-13-7-8-20(18-23)19-29-16-14-24(15-17-29)31-26(30)28-25(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-13,18,24-25H,14-17,19,27H2,(H,28,30)

InChI Key

BUXIWTJVINPFPP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC(=CC=C4)N

Origin of Product

United States

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